2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-cyclobutyl-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N4O2/c1-22-14-7-6-12(10-15(14)23-2)13-8-9-18-17-19-16(20-21(13)17)11-4-3-5-11/h6-11H,3-5H2,1-2H3 |
InChI Key |
OUFHNUVLYISYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclobutylamine to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Substitution Reactions
The compound’s triazole and pyrimidine rings can undergo substitution reactions under specific conditions:
Electrophilic Substitution
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Mechanism : The pyrimidine ring may act as an electrophilic site, enabling reactions with nucleophiles.
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Example : Chlorination at the 7-position using POCl₃, followed by substitution with indole derivatives via nucleophilic aromatic substitution .
Nucleophilic Substitution
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Mechanism : The triazole ring’s nitrogen atoms may participate in nucleophilic attacks, particularly under basic conditions.
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Example : Reaction with 1-methyl-1H-indole in the presence of Tf₂NH (a strong base) to form substituted triazolo-pyrimidines .
Multi-Component Reactions (MCRs)
The compound can be synthesized via MCRs, which are advantageous for generating chemical diversity:
Analytical Characterization
The compound’s structure and purity are confirmed using:
-
NMR spectroscopy : Correlates proton and carbon environments (e.g., HMBC analysis to determine regioisomerism) .
-
Mass spectrometry : Verifies molecular weight and fragmentation patterns.
Reactivity Trends in Analogous Compounds
While specific data for 2-Cyclobutyl-7-(3,4-dimethoxyphenyl) triazolo[1,5-a]pyrimidine is limited, trends from similar triazolo-pyrimidines include:
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Pharmacological Interactions : Potential inhibition of phosphodiesterase enzymes or viral polymerases via structural motifs .
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Functional Group Influence :
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Cyclobutyl group : Enhances lipophilicity and interaction with biological targets.
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Dimethoxyphenyl substituent : Modulates electronic effects and solubility.
-
Scientific Research Applications
2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound offers two oxygen atoms for hydrogen bonding or metal coordination, unlike single-methoxy analogs (e.g., 7-(2-methoxyphenoxy) in ) .
2.4. Physicochemical Properties
- Thermal Stability : Melting points for methoxy-substituted analogs (e.g., 166–210°C in ) suggest moderate stability, aligning with the target compound’s expected profile .
Biological Activity
The compound 2-Cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Cytotoxicity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : A study demonstrated that treatment with similar triazolo compounds led to G2/M phase cell cycle arrest and induced apoptosis through the mitochondrial pathway. This was evidenced by decreased mitochondrial membrane potential and activation of caspases-9 and -3 .
- Selectivity : The compound showed a selective cytotoxic effect on cancer cells compared to normal cells. For example, one derivative exhibited excellent selectivity with IC50 values significantly lower in cancer cells than in normal liver cells .
Inhibition of Cancer Cell Proliferation
Recent studies have highlighted the ability of triazolo[1,5-a]pyrimidines to inhibit cell proliferation:
- Inhibition Studies : Compound E35, a derivative of the triazolo class, demonstrated potent inhibitory effects on colony formation and migration in MGC-803 gastric cancer cells. It induced cell cycle arrest at the S-phase and upregulated tumor suppressor proteins while downregulating Skp2 .
Case Studies
| Study | Compound | Cell Line | Results |
|---|---|---|---|
| 1 | E35 | MGC-803 | Significant inhibition of colony formation and migration; S-phase arrest |
| 2 | Triazolo derivative | EC109 | Induced apoptosis via mitochondrial pathway; G2/M arrest observed |
| 3 | Novel derivatives | Various | Selective cytotoxicity against cancer cells; lower IC50 in cancer vs. normal cells |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of apoptotic pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle progression at critical checkpoints (G2/M or S-phase), which is crucial for inhibiting tumor growth.
Q & A
Q. What are the optimized synthetic routes for preparing 2-cyclobutyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The compound can be synthesized via multicomponent reactions using catalysts such as 4,4’-trimethylenedipiperidine (TMDP), which acts as a dual solvent-catalyst to enhance reaction efficiency and yield . Alternatively, Biginelli-like heterocyclization strategies involving aldehydes, β-dicarbonyl compounds, and amino-triazole precursors are effective, as demonstrated for analogous triazolopyrimidines . Reaction conditions (e.g., solvent, temperature, and catalyst loading) should be optimized via Design of Experiments (DoE) to account for steric effects from the cyclobutyl and dimethoxyphenyl substituents.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regioselectivity and substituent positions (e.g., cyclobutyl vs. dimethoxyphenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to N-(4-chlorophenyl)-5,7-dimethyl derivatives) resolves bond angles and packing interactions .
Q. How should initial biological screening be designed for this compound?
Prioritize assays aligned with known triazolopyrimidine bioactivities:
- Antimicrobial Activity: Use broth microdilution against Gram-positive pathogens (e.g., Enterococcus faecium), with vancomycin as a positive control .
- Anticancer Screening: Test cytotoxicity against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines, using 5-FU as a reference .
- Enzyme Inhibition: Evaluate phosphodiesterase (PDE) or kinase inhibition potential via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?
- Substituent Variation: Replace the cyclobutyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding.
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5- or 7-position to enhance metabolic stability .
- Scaffold Hybridization: Fuse the triazolopyrimidine core with indole or pyridine moieties, as seen in ERK pathway inhibitors, to modulate selectivity .
Q. What mechanistic approaches are used to elucidate the compound’s mode of action?
- Kinase Profiling: Use phospho-ERK1/2 Western blotting to assess ERK pathway modulation in cancer cells .
- Macromolecular Synthesis Assays: For antimicrobial candidates, quantify inhibition of bacterial cell-wall biosynthesis via H-labeled precursor incorporation .
- Molecular Docking: Perform computational docking against PDE10A or JAK2 enzymes to predict binding interactions .
Q. How can contradictory biological data be resolved?
Discrepancies in activity (e.g., narrow vs. broad-spectrum antimicrobial effects) may arise from:
- Assay Conditions: Standardize inoculum size, media, and incubation time across labs .
- Substituent Effects: Compare logP and solubility (via HPLC) to differentiate intrinsic activity from pharmacokinetic limitations .
- Off-Target Effects: Use CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .
Q. What computational methods predict physicochemical and energetic properties?
- Heats of Formation (HOF): Employ Gaussian or DFT calculations to estimate HOF, which correlates with detonation velocity in energetic materials .
- ADMET Profiling: Use QSAR models (e.g., SwissADME) to predict metabolic stability, CYP inhibition, and blood-brain barrier penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
